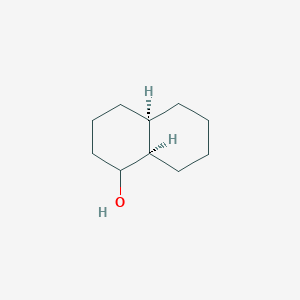

(4AR,8aR)-decahydronaphthalen-1-ol

Description

BenchChem offers high-quality (4AR,8aR)-decahydronaphthalen-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4AR,8aR)-decahydronaphthalen-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4aR,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h8-11H,1-7H2/t8-,9-,10?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZOISQLWLWLEW-MGRQHWMJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CCCC2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]2[C@H](C1)CCCC2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Chiral Decalin Systems in Organic Chemistry

The decalin framework, consisting of two fused cyclohexane (B81311) rings, is a prevalent structural motif in a vast array of naturally occurring compounds, particularly terpenoids and steroids. nist.govresearchgate.net This structural unit imparts a rigid and well-defined three-dimensional geometry to molecules, which is often crucial for their biological activity. The stereochemistry at the ring fusion and the placement of functional groups give rise to a rich diversity of molecular shapes and functionalities.

In the realm of organic synthesis, chiral decalins are highly valued as versatile intermediates. nist.gov Their rigid framework allows for a high degree of stereocontrol in subsequent chemical transformations, making them ideal starting points for the total synthesis of complex natural products. nih.gov The development of methods for the stereoselective synthesis of functionalized decalins remains an active area of research, with strategies including intramolecular Diels-Alder reactions, catalytic asymmetric cyclizations, and enzymatic transformations. researchgate.net These methods aim to provide access to specific stereoisomers that can serve as key fragments for building more elaborate molecular architectures.

Stereochemical Complexity of Decahydronaphthalen 1 Ol Stereoisomers

The introduction of a hydroxyl group onto the decalin skeleton at the C-1 position, creating decahydronaphthalen-1-ol, significantly increases its stereochemical complexity. The decalin ring system itself can exist as cis and trans isomers, depending on the relative orientation of the hydrogen atoms at the bridgehead carbons (C-4a and C-8a). In the trans-decalin, the two rings are fused in a rigid, chair-chair conformation. The cis-decalin is more flexible and can undergo a conformational ring flip.

The presence of the hydroxyl group at C-1 and the two chiral bridgehead carbons (in the case of substituted or asymmetrically fused decalins) results in a multitude of possible stereoisomers. For a simple decahydronaphthalen-1-ol, there are three chiral centers (C-1, C-4a, and C-8a), theoretically leading to 2³ = 8 possible stereoisomers (four pairs of enantiomers).

The specific stereoisomer, (4aR,8aR)-decahydronaphthalen-1-ol, belongs to the trans-decalin series, as indicated by the R configuration at both bridgehead carbons, C-4a and C-8a. The hydroxyl group at C-1 can then be in either an axial or equatorial position relative to the cyclohexane (B81311) ring it is attached to. This adds another layer of conformational and stereochemical diversity.

Table 1: Stereochemical Features of Decahydronaphthalen-1-ol

| Feature | Description | Number of Possibilities |

| Ring Fusion | cis or trans | 2 |

| Chiral Centers | C-1, C-4a, C-8a | 3 |

| Theoretical Stereoisomers | 2^n (where n is the number of chiral centers) | 8 |

| Conformation of -OH group | Axial or Equatorial | 2 |

Contextual Importance of 4ar,8ar Decahydronaphthalen 1 Ol in Research

Foundational Strategies for Decalin Core Construction

The construction of the decalin core can be broadly categorized into two main approaches based on the sequence of ring formation. rsc.org Type I strategies involve the initial formation of one of the six-membered rings, followed by the construction of the second ring. rsc.org Conversely, Type II strategies accomplish the simultaneous formation of both rings in a single synthetic step. rsc.org

Retrosynthetic analysis, or the disconnection approach, is a powerful tool for devising synthetic routes to complex molecules like decalins. lkouniv.ac.inslideshare.net This method involves mentally breaking down the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. lkouniv.ac.inslideshare.net For bicyclic systems such as decalins, strategic disconnections are often made at the fusion of the two rings. scripps.edu

A particularly effective disconnection for many decalin-containing structures is the reverse of the Diels-Alder reaction. lkouniv.ac.inresearchgate.net This approach is especially useful when the target molecule contains a cyclohexene (B86901) ring, which is the characteristic product of a Diels-Alder cycloaddition. lkouniv.ac.in For instance, the retrosynthesis of the decalin portion of streptosetin A utilized an intermolecular Diels-Alder reaction as a key disconnection. researchgate.net This strategy simplifies the complex bicyclic structure into a more manageable diene and dienophile. researchgate.net The presence of specific functional groups and stereochemical relationships within the target molecule guides the choice of the most strategic disconnection. scripps.edu

Intermolecular cycloaddition reactions, particularly the Diels-Alder reaction, are among the most powerful and widely used methods for constructing the decalin framework. rsc.orgrsc.org This reaction forms a six-membered ring by the concerted [4+2] cycloaddition of a conjugated diene and a dienophile, creating two new carbon-carbon bonds and up to four new stereocenters in a single step. libretexts.orgorganic-chemistry.org

The Diels-Alder reaction is a cornerstone in the synthesis of decalin systems due to its high degree of regio- and stereoselectivity. rsc.orgresearchgate.net It allows for the predictable formation of complex bicyclic structures. libretexts.org The reaction involves the overlap of the highest occupied molecular orbital (HOMO) of the diene with the lowest unoccupied molecular orbital (LUMO) of the dienophile. organic-chemistry.org The stereochemistry of both the diene and the dienophile is faithfully transferred to the resulting cyclohexene adduct, making it a highly stereospecific reaction. libretexts.orgmasterorganicchemistry.comlibretexts.org

For example, a cis-dienophile will always generate a product with cis-substituents on the newly formed ring. masterorganicchemistry.com Similarly, the relative configuration of substituents on the diene is retained in the product. libretexts.orglibretexts.org When a cyclic diene is used, a bicyclic adduct is formed, and the reaction often favors the formation of the endo product due to secondary orbital interactions. libretexts.orglibretexts.org This endo selectivity is a key factor in controlling the stereochemistry of the resulting decalin framework. chemistrysteps.com

The formation of either cis- or trans-fused decalins can be influenced by the reaction conditions and the nature of the reactants. While Diels-Alder reactions typically yield cis-fused products, strategies have been developed to access the thermodynamically more stable trans-fused decalins. nih.govrsc.org One such strategy involves an intermolecular Diels-Alder reaction followed by an epimerization step to convert the initial cis-adduct to the desired trans-isomer. rsc.orgrsc.org

The versatility of the Diels-Alder reaction is further expanded through variations like the inverse-electron-demand Diels-Alder reaction, where an electron-rich dienophile reacts with an electron-poor diene. wikipedia.orgnih.gov This has been successfully applied to the enantioselective synthesis of cis-decalin derivatives. nih.gov Additionally, ionic Diels-Alder reactions, using α,β-unsaturated acetals as activated dienophiles, have been developed for the asymmetric synthesis of cis-decalins. rsc.org

Table 1: Key Features of the Diels-Alder Reaction for Decalin Synthesis

| Feature | Description |

| Reaction Type | [4+2] Cycloaddition |

| Key Components | Conjugated Diene and Dienophile |

| Bonds Formed | Two new σ-bonds and one new π-bond |

| Ring System Formed | Six-membered ring (cyclohexene derivative) |

| Stereochemistry | Highly stereospecific; relative configuration of reactants is preserved in the product. |

| Selectivity | Often exhibits high regioselectivity and endo selectivity. |

Achieving high levels of selectivity is paramount in the synthesis of complex molecules like (4aR,8aR)-decahydronaphthalen-1-ol. In the context of the Diels-Alder reaction, this involves controlling the regiochemistry, stereochemistry, and facial selectivity of the cycloaddition.

Regioselectivity refers to the orientation of the diene and dienophile when both are unsymmetrical. masterorganicchemistry.comyoutube.com The outcome is governed by the electronic properties of the substituents on both the diene and the dienophile. masterorganicchemistry.com Generally, the reaction proceeds to form the "ortho" or "para" constitutional isomers as the major products, while the "meta" isomer is typically a minor byproduct. masterorganicchemistry.com The regioselectivity can often be predicted by considering the alignment of the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile. masterorganicchemistry.com Lewis acid catalysis can enhance this inherent regioselectivity. lkouniv.ac.in

Stereoselectivity in the Diels-Alder reaction is exceptional. The reaction is stereospecific, meaning the stereochemistry of the starting materials directly dictates the stereochemistry of the product. libretexts.orglibretexts.org For instance, a cis-dienophile will yield a cis-substituted cyclohexene, while a trans-dienophile will give a trans-substituted product. libretexts.orglibretexts.org This principle is fundamental to establishing the desired relative stereochemistry in the decalin core.

Facial selectivity arises when one of the reacting faces of the diene or dienophile is sterically or electronically differentiated from the other. researchgate.netsrce.hr This is particularly relevant when using chiral auxiliaries or in reactions involving prochiral reactants. The approach of the other reactant to one face is favored over the other, leading to the formation of one enantiomer or diastereomer in excess. acs.org Theoretical calculations have shown that steric hindrance often plays a dominant role in determining facial selectivity. acs.orgresearchgate.net For example, in the cycloaddition of 5-substituted cyclopentadienes, the facial selectivity is primarily dictated by the steric hindrance between the dienophile and the substituents on the diene. acs.org

The structure and electronic properties of both the diene and the dienophile have a profound impact on the rate and outcome of the Diels-Alder reaction. libretexts.orgmasterorganicchemistry.com

Dienophile Structure: The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups (EWGs) conjugated with the double or triple bond. libretexts.orgorganic-chemistry.org Common EWGs include carbonyls (aldehydes, ketones, esters), nitriles, and nitro groups. organic-chemistry.org These groups lower the energy of the dienophile's LUMO, facilitating the orbital overlap with the diene's HOMO. organic-chemistry.org The stereochemistry of the substituents on the dienophile is directly translated to the product. libretexts.org

Diene Structure: For a successful Diels-Alder reaction, the diene must be able to adopt an s-cis conformation, where the double bonds are on the same side of the single bond connecting them. libretexts.orgwikipedia.org Acyclic dienes can typically rotate freely to achieve this conformation, although bulky substituents can hinder this. wikipedia.org Cyclic dienes that are locked in an s-cis conformation, such as cyclopentadiene, are highly reactive. chemistrysteps.com Conversely, cyclic dienes locked in an s-trans conformation are unreactive. chemistrysteps.com The reactivity of the diene is increased by the presence of electron-donating groups (EDGs), which raise the energy of the diene's HOMO. libretexts.orgchemistrysteps.com

The interplay between the electronic nature of the diene and dienophile is crucial. A "normal" electron-demand Diels-Alder reaction involves an electron-rich diene and an electron-poor dienophile. nih.gov In contrast, an "inverse" electron-demand Diels-Alder reaction occurs between an electron-poor diene and an electron-rich dienophile. wikipedia.orgnih.gov The choice of diene and dienophile, along with their substituents, therefore provides a powerful means to control the formation of the desired decalin adduct. libretexts.orgnih.gov

Table 2: Influence of Substituents on Diels-Alder Reactivity

| Reactant | Substituent Type | Effect on Reactivity | Rationale |

| Diene | Electron-Donating Groups (EDGs) | Increases | Raises HOMO energy, decreasing HOMO-LUMO gap. |

| Dienophile | Electron-Withdrawing Groups (EWGs) | Increases | Lowers LUMO energy, decreasing HOMO-LUMO gap. |

| Diene | Electron-Withdrawing Groups (EWGs) | Decreases (in normal demand) | Lowers HOMO energy, increasing HOMO-LUMO gap. |

| Dienophile | Electron-Donating Groups (EDGs) | Decreases (in normal demand) | Raises LUMO energy, increasing HOMO-LUMO gap. |

Intramolecular cyclization reactions provide a powerful alternative to intermolecular approaches for the synthesis of decalin systems. These strategies involve the formation of one or both rings from a single acyclic or macrocyclic precursor.

The intramolecular Diels-Alder (IMDA) reaction is a particularly efficient method for constructing decalin skeletons. rsc.orgrsc.org In this reaction, the diene and dienophile are tethered together within the same molecule. rsc.org This proximity often facilitates the cycloaddition, sometimes allowing reactions that would be unfavorable in an intermolecular fashion. The IMDA reaction is a powerful tool for establishing complex stereochemistry in a predictable manner, governed by the geometry of the transition state. rsc.org For example, the stereocontrolled synthesis of trans-fused decalin ring systems has been achieved through thermal IMDA cyclizations of nitroalkenes. sci-hub.se Enzymes known as pericyclases can also catalyze IMDA reactions with high stereoselectivity to form specific decalin isomers in natural product biosynthesis. nih.gov

Cationic polyene cyclizations represent another important class of intramolecular reactions for decalin synthesis. rsc.org These reactions mimic the biosynthetic pathways of terpenes and steroids. They are typically initiated by a carbocation-generating event, which then triggers a cascade of ring-closing steps. For instance, a highly diastereoselective 6-endo-trig cyclization of 2-alkenyl-1,3-dithiolanes has been developed to produce trans-decalins. researchgate.net

Radical cyclizations also offer a route to decalin systems. A radical can be generated within a precursor molecule, which then cyclizes to form the bicyclic framework. For example, a radical cyclization cascade mediated by a titanium(III) species has been used to synthesize trans-decalones from epoxynitriles. illinois.edu

Finally, photocyclization reactions can be employed. The Norrish-Yang photocyclization of trans-decalin-substituted-2,3-butanediones has been shown to produce spirocarbocycles with a trans-decalin core diastereoselectively. nih.gov These intramolecular strategies often provide excellent control over the stereochemical outcome of the cyclization, making them valuable tools in the synthesis of specific decalin isomers.

Intramolecular Cyclization Strategies

Intramolecular Diels-Alder (IMDA) Reactions

The intramolecular Diels-Alder (IMDA) reaction is a powerful and widely utilized strategy for the efficient construction of polycyclic systems, including the decalin framework. rsc.orgnih.gov This method involves a [4+2] cycloaddition between a diene and a dienophile tethered within the same molecule, forming the two rings of the decalin system in a single step. rsc.orgresearchgate.net The reaction's ability to create two carbon-carbon bonds and up to four stereocenters with high stereoselectivity makes it particularly valuable in the total synthesis of complex natural products. researchgate.netskidmore.edu

IMDA reactions have been successfully applied to synthesize both trans- and cis-fused decalin systems. nih.govresearchgate.net For instance, studies on (E)-1-nitro-1,7,9-decatrienes have demonstrated their utility in IMDA reactions to produce substituted decalins. nih.gov The use of nitroalkenes as the dienophile component is an effective strategy, as the nitro group can serve as a surrogate for other functionalities, like a ketone, after the cyclization. nih.gov The reaction conditions, such as temperature and the use of Lewis acids, can significantly influence the reaction's outcome and selectivity. researchgate.net

| Substrate Type | Dienophile | Conditions | Product | Key Finding | Reference |

| (1E,7E)-1-nitro-deca-1,7,9-trienes | Nitroalkene | Thermal | trans-fused decalin | Stereoselective formation of trans-fused products via asynchronous transition states. nih.govnih.gov | nih.govnih.gov |

| Tetraene with Weinreb amide | Weinreb amide | Thermal | exo cycloadduct | Thermal conditions favor the exo product. researchgate.net | researchgate.net |

| Tetraene with formyl group | Aldehyde | Lewis Acid (e.g., Yb(OTf)₃) | endo cycloadduct | Lewis acid promotion leads to the endo product. rsc.orgresearchgate.net | rsc.orgresearchgate.net |

| (E)-1-nitro-1,7,9-decatrienes | Nitroalkene | N/A | Substituted decalins | One of the first studies using nitroalkene dienophiles in IMDA for decalin synthesis. nih.gov | nih.gov |

| Australifungin precursor (nitroalkene dienophile) | Nitroalkene | N/A | trans-decalin core | The nitroalkene acts as a ketene (B1206846) equivalent in this enantiocontrolled synthesis. nih.gov | nih.gov |

The diastereoselectivity of the IMDA reaction, specifically the preference for the exo or endo transition state, is a critical aspect dictating the stereochemistry of the resulting decalin product. skidmore.eduresearchgate.net The "endo addition rule," which is often invoked for intermolecular Diels-Alder reactions, suggests that the transition state is stabilized by secondary orbital interactions between the diene and the electron-withdrawing group of the dienophile, favoring the endo product. skidmore.edu However, in IMDA reactions, the constraints imposed by the tether connecting the diene and dienophile can lead to significant steric strain, often favoring the exo pathway. skidmore.edu

The choice of reaction conditions can be used to control this selectivity. For example, in the synthesis of the decalin core of codinaeopsin, thermal IMDA reactions of substrates containing a Weinreb amide or ester dienophile exclusively yielded exo cycloadducts. researchgate.net In contrast, promoting the reaction of a substrate with a formyl group dienophile using a Lewis acid led to the formation of endo adducts. researchgate.net In other systems, such as the IMDA cyclization of certain nitroalkenes, steric repulsions within the tethering chain can favor an endo-transition state, which proceeds to form a trans-fused decalin product. nih.gov This occurs because steric hindrance can compress the internal carbons of the chain, facilitating the endo arrangement. nih.gov

Computational and theoretical studies have provided significant insights into the mechanisms and selectivity of IMDA reactions for decalin synthesis. researchgate.netskidmore.edu Density Functional Theory (DFT) calculations are frequently used to evaluate the thermodynamic stability of possible products and the energy barriers of transition states. skidmore.edursc.org These studies help to rationalize and predict the stereochemical outcomes of these complex cyclizations. rsc.org

For instance, computational analysis of the IMDA reaction in the synthesis of the codinaeopsin decalin core revealed the influence of substituents on the process. researchgate.net In another study, a computational approach was employed to evaluate the thermodynamic stability of possible tandem intramolecular Diels-Alder (TIMDA) products, supporting the hypothesis that the major product resulted from an endo approach, where thermodynamic drivers overcame steric limitations. skidmore.edu Theoretical studies have also explored the nature of the transition states, identifying them as asynchronous in certain cases, such as in the cyclization of nitroalkenes to form trans-fused decalins. nih.govnih.gov These computational models are crucial for understanding the interplay of electronic effects, steric hindrance, and conformational constraints that govern the reaction's pathway and stereoselectivity. skidmore.edursc.org

Nucleophilic and Anionic Cyclizations in Decalin Synthesis

Nucleophilic and anionic cyclizations represent a classical and effective approach for constructing the decalin ring system. rsc.org These methods typically involve the formation of a carbon-carbon bond through the reaction of a nucleophilic center (often an enolate) with an electrophilic center within the same molecule. rsc.orgnih.gov

A prominent example is the Michael-Michael Ring Closure (MIMIRC) process, a tandem reaction where a double Michael addition of a cycloalkanone enolate to a suitable acceptor, like methyl acrylate, constructs the decalin framework. nih.gov This cascade reaction can form up to four stereogenic centers in a single operation. nih.gov The stereochemical outcome of these cyclizations can be complex, with studies showing that while the relative stereochemistry at some newly formed centers is consistent, it can vary at others depending on the substrate. nih.gov Another key strategy involves sequences of Michael and/or aldol (B89426) reactions to build the bicyclic system. rsc.org Anionic polycyclizations are also a recognized pathway for decalin synthesis. rsc.org

Cation- or Radical-Induced Polyene Cyclizations

Biomimetic polyene cyclizations, initiated by either cationic or radical species, are a powerful strategy for the synthesis of complex polycyclic molecules from acyclic precursors. thieme-connect.comsioc-journal.cn These cascade reactions mimic the biosynthetic pathways of terpenes and steroids, often proceeding with high efficiency and stereocontrol to rapidly build molecular complexity. thieme-connect.comnih.gov

Cation-Induced Polyene Cyclizations This approach involves generating a carbocation in a polyene substrate, which then triggers a cascade of ring-forming reactions. thieme-connect.com The stereochemical outcome is often predictable based on the Stork-Eschenmoser hypothesis, which posits that polyenes with E-alkene geometry lead to trans-fused rings, while Z-alkenes yield cis-fused rings. chinesechemsoc.org A successful application of this method was the total synthesis of (-)-cyclosmenospongine, where a cationic polyene cyclization generated three rings and four stereocenters in a single step, exclusively forming the trans-decalin framework. nih.gov The reaction can be initiated by various means, including Brønsted or Lewis acids, or by electrophilic halogen or sulfur reagents. thieme-connect.com

Radical-Induced Polyene Cyclizations Free radical cascade cyclizations have emerged as a reliable method for constructing polycyclic skeletons, including decalins. sioc-journal.cnnih.gov These reactions are known for their tolerance of a wide range of functional groups. nih.gov The initiation of the radical cascade can be achieved through various methods, with Ti(III)-mediated homolytic opening of epoxides being a notable example. sioc-journal.cnnih.gov For instance, treatment of an epoxy-polyene with a Ti(III) species can induce epoxide opening followed by a radical cyclization cascade to form a polycyclic system. nih.gov The stereocontrol in these reactions can often be rationalized by the Beckwith-Houk model. thieme-connect.com

| Cyclization Type | Initiator/Catalyst | Substrate Type | Key Outcome | Reference |

| Cationic | Lewis Acid (e.g., FeCl₃) | Allylic alcohol polyene | Pentacyclic alkene with decalin core | Gram-scale synthesis of the celastrol (B190767) core. thieme-connect.com |

| Cationic | Brønsted Acid (TfOH) | Ynamide-capped polyene | cis-decalin framework | Erases the traditional requirement for Z-alkene stereochemistry. chinesechemsoc.org |

| Cationic | N/A | Polyene precursor | trans-decalin framework | Forms three rings and four stereocenters in one step. nih.gov |

| Radical | Ti(III) (from Cp₂TiCl₂, Zn⁰) | Epoxy-polyene with nitrile | Polycyclic ketone | Cascade terminated by 5-exo-dig cyclization onto the nitrile. nih.gov |

Intramolecular Michael Addition Reactions

The intramolecular Michael reaction, or conjugate addition, is a robust method for forming carbocyclic and heterocyclic rings. rsc.orgorganicreactions.org This reaction involves the addition of an intramolecular nucleophile (donor) to an activated olefin (acceptor). organicreactions.org It is a key strategy for assembling decalin frameworks, often proceeding with high stereoselectivity. rsc.orgnih.gov

In a recent synthesis of an advanced intermediate for the natural product anthracimycin, an intramolecular Michael addition was a crucial step. rsc.org The reaction was used to form a δ-lactone from an enone precursor, which was itself derived from a cis-decalin that underwent epimerization to the required trans-decalin stereochemistry. rsc.org N-Heterocyclic carbenes (NHCs) have also been developed as highly selective catalysts for intramolecular Michael reactions, generating reactive enol intermediates that undergo addition to a pendant conjugate acceptor with excellent enantioselectivity. nih.gov

Prins Cyclization for Hydroxylated Decalin Units

The Prins reaction, an electrophilic addition of an aldehyde or ketone to an alkene, can be adapted into a powerful cyclization method for synthesizing hydroxylated ring systems. wikipedia.orgnih.gov When applied intramolecularly or in a tandem fashion, it can be used to construct hydroxylated decalin skeletons. wikipedia.org

In a halo-Prins reaction modification, Lewis acids like titanium tetrachloride replace protic acids. wikipedia.org The cyclization of certain allyl pulegones under these conditions at low temperatures provides access to the decalin skeleton, installing both a hydroxyl group and a halogen with predominantly cis configuration. wikipedia.org This demonstrates the utility of the Prins cyclization in creating functionalized and stereochemically defined decalin units, which are valuable intermediates in the synthesis of natural products. wikipedia.orgcapes.gov.br While many applications focus on tetrahydropyran (B127337) synthesis, the underlying principle of cyclizing a homoallylic alcohol with a carbonyl compound is adaptable to decalin formation. nih.gov

Advanced Enantioselective and Stereospecific Synthetic Routes

The creation of specific stereoisomers of (4aR,8aR)-decahydronaphthalen-1-ol and related chiral decalin structures is a significant challenge in organic synthesis. Advanced strategies have been developed to control the three-dimensional arrangement of atoms with high precision. These methods are crucial for producing enantiomerically pure compounds, which is often a requirement for biologically active molecules. acs.orgwikipedia.org

Asymmetric Catalysis in Chiral Decalin Synthesis

Asymmetric catalysis is a powerful tool for constructing chiral molecules. frontiersin.org It involves the use of a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.govyoutube.com This approach is highly efficient and is a cornerstone of modern organic synthesis.

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a major area within asymmetric synthesis. frontiersin.org Proline-catalyzed reactions, for instance, are classic examples of early organocatalysis and have been instrumental in the development of enantioselective transformations. youtube.com One notable application is the Hajos–Parrish–Eder–Sauer–Wiechert reaction, which demonstrates the power of amino acids in asymmetric catalysis. youtube.com

A key strategy in this area is the direct asymmetric aldol reaction. nih.gov Researchers have developed highly efficient chiral organocatalysts derived from the ring-opening of chiral aziridines. These catalysts have proven effective for aldol reactions with both cyclic and acyclic ketones, even in environmentally friendly solvents like brine, with catalyst loadings as low as 2 mol%. nih.gov The resulting aldol products can be obtained in excellent yields (up to 99%) and with outstanding enantioselectivities (up to >99%). nih.gov

The mechanism of these reactions often involves the formation of an enamine intermediate from the ketone and the chiral amine catalyst. youtube.com The stereochemistry of the subsequent aldol addition is controlled by the chiral environment created by the catalyst. The catalyst's structure, including the presence of acidic and basic sites, plays a crucial role in activating both the nucleophile and the electrophile and directing the stereochemical outcome. youtube.com

| Catalyst Type | Substrates | Key Features | Yield | Enantioselectivity |

| Proline-derived | Ketones, Aldehydes | Bifunctional catalysis, enamine mechanism | High | High |

| Chiral diamines | Ketones, Aldehydes | Control of stereochemistry | Good to Excellent | Good to Excellent |

| Aziridine-derived | Cyclic/Acyclic Ketones | High efficiency in brine | Up to 99% | Up to >99% nih.gov |

Photoredox catalysis utilizes light-absorbing catalysts, often transition metal complexes, to initiate single-electron transfer processes, generating highly reactive radical intermediates. nih.govyoutube.com This strategy has opened up new avenues for bond formation and functionalization under mild reaction conditions. nih.govyoutube.com The field has seen rapid development, with numerous applications in asymmetric synthesis and the total synthesis of natural products. nih.gov

A common approach involves the merger of photoredox catalysis with another catalytic cycle, such as nickel catalysis (dual catalysis). nih.gov In a typical scenario, a photocatalyst, upon excitation by visible light, can either oxidize or reduce a substrate to generate a radical. youtube.com This radical can then engage in a separate catalytic cycle, for example, with a nickel catalyst, to form the desired carbon-carbon or carbon-heteroatom bond. nih.gov

The generation of carbon-centered radicals is a key aspect of this methodology. nih.gov Various precursors can be used to generate these radicals, including alkyltrifluoroborates and silicates, which are readily oxidized. nih.gov More recently, efforts have focused on using readily available functional groups, such as those in aldehydes, as latent radical sources to improve atom economy. nih.gov The ability to generate radicals catalytically, rather than stoichiometrically, is a significant advantage of this approach. nih.gov

| Catalyst System | Radical Precursor | Reaction Type | Key Advantages |

| Iridium or Ruthenium photocatalyst | Alkyltrifluoroborates, Silicates | Cross-coupling | Mild conditions, high functional group tolerance nih.gov |

| Organic photocatalysts | Aldehydes (via DHPs) | C-H functionalization | Atom economy, use of feedstock chemicals nih.gov |

| Dual Photoredox/Nickel Catalysis | Aryl halides, Alkyl halides | C(sp²)–C(sp³) bond formation | Overcomes limitations of traditional cross-coupling nih.gov |

Chiral Auxiliary-Based Synthetic Strategies

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a reliable and versatile method for synthesizing enantiomerically pure compounds and is frequently employed in the early stages of drug development. wikipedia.org

The use of chiral auxiliaries was pioneered by E.J. Corey and Barry Trost. wikipedia.org A wide variety of auxiliaries have since been developed, many derived from readily available and inexpensive natural sources like amino acids and terpenes. researchgate.net Evans' oxazolidinones are a prominent example and have been used extensively in asymmetric alkylation and aldol reactions. wikipedia.orgresearchgate.net In the synthesis of the complex natural product cytovaricin, for instance, oxazolidinone auxiliaries were instrumental in setting the stereochemistry of nine stereocenters. wikipedia.org

The general principle involves attaching the chiral auxiliary to a prochiral substrate. The steric and electronic properties of the auxiliary then block one face of the molecule, forcing the incoming reagent to attack from the less hindered face, leading to a diastereoselective reaction. researchgate.net The choice of auxiliary and reaction conditions can often be tuned to achieve high levels of diastereoselectivity. researchgate.net

| Chiral Auxiliary | Typical Application | Mechanism of Stereocontrol |

| Evans' Oxazolidinones | Aldol reactions, Alkylations | Chelation control, steric hindrance wikipedia.orgresearchgate.net |

| Camphorsultam | Diels-Alder reactions, Conjugate additions | Steric shielding of one enolate face researchgate.net |

| Pseudoephedrine | Alkylation of amides | Steric direction by the methyl group wikipedia.org |

| (S)- and (R)-2-amino-3,3-dimethyl-1-butanol | Alkylation of imines | Formation of a rigid bicyclic system |

Biocatalytic Transformations for Chiral Synthons

Biocatalysis leverages the remarkable selectivity of enzymes to perform chemical transformations. frontiersin.org Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity, making them ideal catalysts for the synthesis of chiral building blocks (synthons). frontiersin.orgnih.gov

One common biocatalytic strategy is the kinetic resolution of a racemic mixture. In this process, an enzyme selectively reacts with one enantiomer, leaving the other enantiomer unreacted and thus enriched. For example, the enzymatic monobenzoylation of racemic diols has been used to produce optically active diols and monobenzoates, which are valuable chiral synthons for decalin-based structures. nih.gov Similarly, the enzymatic hydrolysis of a racemic acetate (B1210297) can yield an enantiomerically enriched alcohol. nih.gov

Another powerful approach is the use of enzymes to perform specific bond-forming or bond-cleaving reactions with high stereocontrol. For instance, L-lysine ε-aminotransferase has been used in the synthesis of a key chiral intermediate for a vasopeptidase inhibitor. nih.gov This enzyme catalyzes the selective oxidation of an amino group, a transformation that would be difficult to achieve with traditional chemical methods. nih.gov The development of fermentation processes to produce these enzymes and the cloning and overexpression of their genes in host organisms like E. coli have made these biocatalysts more accessible for large-scale synthesis. nih.gov

Convergent Fragment Coupling Approaches

The challenge in convergent synthesis often lies in the stereoselective formation of new bonds, particularly when creating quaternary stereocenters. nih.gov Recent advances have focused on developing novel coupling reactions to address this challenge. For example, a metallacycle-mediated annulative cross-coupling cascade has been developed for the stereoselective construction of angularly substituted trans-fused decalins from acyclic precursors. nih.gov This one-pot reaction forms multiple carbon-carbon bonds and stereocenters with high control. nih.gov

Another innovative approach involves a semi-pinacol rearrangement to form quaternary stereocenters in polycyclic systems. nih.gov In this strategy, two complex fragments are joined via a 1,2-addition, and the resulting intermediate undergoes a catalyzed rearrangement to form the desired polycyclic scaffold. This method has proven to be compatible with a wide range of functional groups and has been applied to the total synthesis of complex natural products. nih.gov

Strategic Functional Group Interconversions for Stereocontrol

Functional group interconversions (FGIs) are essential tactical operations in organic synthesis that involve converting one functional group into another. imperial.ac.uksolubilityofthings.com In the context of decalin synthesis, FGIs are pivotal for installing or modifying functional groups to steer the stereochemical outcome of subsequent reactions. These transformations, which include oxidations, reductions, and substitutions, are planned meticulously to construct specific stereoisomers. fiveable.menumberanalytics.com The choice of reagents and reaction conditions is critical for achieving high selectivity, especially in molecules with multiple functional groups. numberanalytics.com

The reduction of a carbonyl group in a decalone (a decalin containing a ketone) to a hydroxyl group is a common and critical FGI that introduces a new chiral center, leading to decalol stereoisomers. inflibnet.ac.in The stereochemical course of this reduction is highly dependent on the reducing agent and the conformation of the decalone ring system. inflibnet.ac.inlibretexts.org

Bulky hydride reagents tend to attack the carbonyl from the less sterically hindered face. libretexts.org For instance, in cyclohexanone (B45756) systems, which are components of the decalin structure, bulky hydrides prefer to attack from the equatorial direction to avoid steric clashes with axial hydrogens. libretexts.org Common stoichiometric reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), as well as their chirally modified versions for enantioselective reductions. wikipedia.org Catalytic reductions, often employing transition metals like ruthenium with chiral ligands, offer an efficient alternative using reductants such as hydrogen gas or isopropanol (B130326). wikipedia.org

The Luche reduction, which uses sodium borohydride in the presence of a lanthanide chloride like cerium(III) chloride, is a notable method for the chemoselective reduction of ketones in the presence of enones. libretexts.org

Table 1: Examples of Stereoselective Reduction in Decalin Systems

| Precursor | Reducing Agent/Conditions | Major Product Stereochemistry | Reference |

|---|---|---|---|

| Decal-2-one | LiAlH₄ | Axial alcohol | inflibnet.ac.in |

| Decal-1-one | Catalytic Hydrogenation | cis-decalin framework | iitb.ac.in |

| Wieland-Miescher Ketone | Birch Reduction (Li/NH₃) | trans-decalin skeleton | iitb.ac.inacs.org |

This table is illustrative and provides generalized outcomes. Specific substrate stereochemistry and substitution patterns will influence the final product.

Epimerization is the process of inverting the stereochemistry at a single chiral center in a molecule containing multiple stereocenters. This strategy is a powerful tool for accessing less stable or synthetically challenging stereoisomers from more readily available ones. nih.gov In decalin synthesis, epimerization is frequently employed to convert the kinetically favored cis-decalin, often obtained from Diels-Alder reactions, into the thermodynamically more stable trans-decalin. nih.govrsc.org

Recent advances have enabled the epimerization of unactivated tertiary C-H bonds, which are typically considered stereochemically robust. nih.gov For example, a photocatalytic method can isomerize cis-fused bicyclic systems, including decalins, into their corresponding trans-fused isomers. nih.gov This transformation allows for a "stereoediting" approach, where an initial, easily formed stereochemistry is later revised to the desired, more complex arrangement. nih.gov In one reported synthesis of an advanced intermediate for the natural product anthracimycin, a cis-decalin adduct, formed via a Diels-Alder reaction, was smoothly epimerized to the required trans-decalin scaffold by prolonged treatment with a Lewis acid catalyst, EtAlCl₂. rsc.org Similarly, transient thermodynamic control using boronic acids has been shown to facilitate the epimerization of trans-diols to their less stable cis counterparts, a strategy applicable to complex polyols. princeton.edu

Total Synthesis of Complex Natural Products Featuring Decalin-1-ol Cores

The decalin-1-ol core is a recurring feature in a multitude of complex and biologically active natural products. rsc.orgwhiterose.ac.uk The total synthesis of these molecules is a significant undertaking that showcases the power and elegance of modern synthetic chemistry and provides access to these compounds for further biological investigation. whiterose.ac.ukuci.edu

Decalin Scaffolds in Sesquiterpenoid and Diterpenoid Biosynthesis

Sesquiterpenoids (C15) and diterpenoids (C20) are large classes of natural products derived from isoprene (B109036) units. rsc.orgrsc.org The decalin skeletons within these molecules are typically formed through enzyme-catalyzed cationic polycyclizations of acyclic precursors like farnesyl pyrophosphate (for sesquiterpenoids) and geranylgeranyl pyrophosphate (for diterpenoids). nih.gov

For example, sesquiterpene synthases (STSs) in Basidiomycetes fungi catalyze the cyclization of precursors to form various sesquiterpene skeletons, including those with decalin frameworks like δ-cadinene. nih.gov In the biosynthesis of clerodane diterpenoids, which exhibit significant antibiotic activity, the decalin scaffold is thought to arise from cationic polycyclizations followed by methyl migrations. nih.gov Synthetic chemists have developed biomimetic approaches that mimic these cyclizations, using acid-mediated or cationic reactions to construct the decalin core stereoselectively. rsc.orgrsc.orgrsc.org

Polyketide and Hybrid Natural Product Synthesis

In contrast to terpenoids, the decalin moiety in many fungal and bacterial polyketides is biosynthesized via a stereoselective intramolecular Diels-Alder (IMDA) reaction. rsc.orgnih.gov A polyketide synthase (PKS) enzyme first assembles a linear polyene chain, which is then folded into a specific conformation by a Diels-Alderase enzyme to facilitate the [4+2] cycloaddition, forming the decalin ring. nih.govresearchgate.net

Lovastatin, a cholesterol-lowering drug, is a well-known example where a PKS and a dedicated Diels-Alderase (LovB) work in concert to form its characteristic decalin system. rsc.orgnih.gov Similarly, the biosynthesis of calbistrins involves a single PKS that synthesizes both the decalin and polyene portions of the molecule. nih.gov The discovery of these specialized enzymes, or pericyclases, has provided deep insight into how nature achieves remarkable stereoselectivity in forming either cis- or trans-decalin scaffolds, a significant challenge in chemical synthesis. nih.gov

Strategies for Accessing Specific Decalin Stereoisomers (cis- and trans-Decalins)

The relative stereochemistry of the two fused rings in a decalin system can be either cis or trans, and controlling this fusion is a central challenge in synthesis. masterorganicchemistry.com A variety of powerful strategies have been developed to selectively access either isomer. rsc.org

Diels-Alder Reaction: The Diels-Alder cycloaddition is one of the most powerful methods for constructing six-membered rings and is extensively used for decalin synthesis. rsc.orgresearchgate.net

Intermolecular Diels-Alder: This approach, reacting a separate diene and dienophile, is widely applied to construct cis-decalin frameworks. rsc.orgwhiterose.ac.uk

Intramolecular Diels-Alder (IMDA): By tethering the diene and dienophile within the same molecule, the IMDA reaction provides an efficient route to fused ring systems. rsc.orgnih.gov It is a key strategy in the synthesis of many polyketide natural products. rsc.orgnih.gov

Cyclization Strategies:

Robinson Annulation: This classic method, involving a Michael addition followed by an aldol condensation, is a cornerstone for building fused six-membered rings and has been used extensively to create decalones like the Wieland-Miescher ketone, a versatile starting material for both cis- and trans-decalins. iitb.ac.in

Cationic and Radical Cyclizations: Inspired by biosynthesis, polyene cyclizations initiated by cations or radicals can generate complex decalin systems in a single step. rsc.orgresearchgate.net Metal-catalyzed hydrogen atom transfer (MHAT) has emerged as a modern method for initiating radical cyclizations to assemble cis-decalin frameworks. researchgate.net

The choice between these strategies depends on the desired target molecule, the required stereochemistry, and the available starting materials. Often, a combination of these methods is employed in the total synthesis of a complex natural product. rsc.orgiitb.ac.in

Table 2: Key Synthetic Strategies for Decalin Ring Formation

| Strategy | Description | Typical Stereochemical Outcome | Reference |

|---|---|---|---|

| Intermolecular Diels-Alder | [4+2] cycloaddition between a separate diene and dienophile. | Often leads to cis-fused decalins. | rsc.orgwhiterose.ac.uk |

| Intramolecular Diels-Alder (IMDA) | [4+2] cycloaddition where the diene and dienophile are in the same molecule. | Can form cis or trans depending on tether and transition state. | rsc.orgnih.govnih.gov |

| Robinson Annulation | A Michael addition followed by an intramolecular aldol condensation. | Forms α,β-unsaturated decalones (e.g., Wieland-Miescher ketone). | iitb.ac.in |

| Cationic Polyene Cyclization | Acid-mediated cyclization of a polyene, mimicking terpenoid biosynthesis. | Can lead to specific trans-fused systems. | rsc.orgrsc.org |

Principles of Decalin Isomerism: cis- and trans-Fused Systems

Decalin, or decahydronaphthalene, exists as two primary stereoisomers: cis-decalin and trans-decalin. This isomerism arises from the manner in which the two cyclohexane (B81311) rings are fused together at the C4a and C8a bridgehead carbons. In cis-decalin, the hydrogen atoms at the bridgehead carbons are on the same side of the ring system, resulting in an axial-equatorial fusion of the two rings. inflibnet.ac.indalalinstitute.com Conversely, in trans-decalin, the bridgehead hydrogens are on opposite sides, leading to an equatorial-equatorial fusion. inflibnet.ac.indalalinstitute.com

These two isomers are diastereomers, meaning they are not mirror images and have different physical and energetic properties. dalalinstitute.com Trans-decalin is generally more stable than cis-decalin by approximately 2.7 kcal/mol. slideshare.net This increased stability is attributed to the fact that in the all-chair conformation of trans-decalin, all substituent-like carbons of one ring are in equatorial positions with respect to the other, minimizing steric strain. In contrast, cis-decalin suffers from unfavorable non-bonded interactions, including three additional gauche-butane interactions. slideshare.net

A key distinguishing feature between the two isomers is their conformational behavior. Trans-decalin is a conformationally rigid or "locked" system. inflibnet.ac.indalalinstitute.com A chair-chair interconversion (ring flip) is not possible without significant ring strain, as it would require the connecting bonds to span an impossibly large distance to form an axial-axial fusion. dalalinstitute.com This rigidity has significant implications for the orientation of substituents on the decalin framework.

In contrast, cis-decalin is conformationally flexible and can undergo a chair-chair interconversion, similar to a single cyclohexane ring. inflibnet.ac.in This ring flip converts one chair-chair conformation into its non-superimposable mirror image, and any axial substituents will become equatorial, and vice versa.

Absolute and Relative Configurational Assignment in Decahydronaphthalen-1-ols

The introduction of a hydroxyl group at the C1 position of the decalin skeleton, along with the existing stereocenters at the bridgehead carbons (C4a and C8a), gives rise to a number of possible stereoisomers of decahydronaphthalen-1-ol. inflibnet.ac.in The specific compound of interest, (4aR,8aR)-decahydronaphthalen-1-ol, has a defined relative stereochemistry at the bridgehead carbons. The assignment of the absolute and relative configurations of these decalol stereoisomers is crucial for their characterization and understanding their chemical behavior.

The absolute configuration at each chiral center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, designated as (R) or (S). The relative configuration describes the spatial relationship between different stereocenters within the same molecule, often denoted by prefixes such as cis and trans, or by comparing the stereochemistry to a known standard.

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for determining the stereochemistry of decahydronaphthalen-1-ols. Key NMR parameters used for this purpose include:

Chemical Shifts (δ): The chemical shift of the proton attached to the carbon bearing the hydroxyl group (H-1) can provide information about its axial or equatorial orientation. Generally, axial protons are more shielded and appear at a higher field (lower ppm) compared to their equatorial counterparts.

Coupling Constants (J): The magnitude of the coupling constant between adjacent protons is highly dependent on the dihedral angle between them, as described by the Karplus relationship. libretexts.org Large coupling constants (typically 8-13 Hz) are indicative of an axial-axial relationship (dihedral angle of ~180°), while smaller coupling constants (1-5 Hz) are observed for axial-equatorial and equatorial-equatorial interactions. libretexts.orglibretexts.org By analyzing the splitting pattern and coupling constants of H-1, its orientation and the relative stereochemistry of the molecule can often be deduced. oup.com

Nuclear Overhauser Effect (NOE): NOE experiments provide information about the through-space proximity of protons. For example, irradiation of an axial proton will show an NOE enhancement for other nearby axial protons on the same face of the ring system.

In addition to NMR, X-ray crystallography provides the most definitive determination of the absolute and relative stereochemistry of crystalline decahydronaphthalen-1-ol derivatives. ssbodisha.ac.in Chiral derivatizing agents, such as Mosher's acid, can also be used in conjunction with NMR spectroscopy to determine the absolute configuration of the alcohol. researchgate.net

Conformational Behavior of Decahydronaphthalene Rings

Chair-Chair Interconversion Dynamics and Energy Barriers

As previously mentioned, trans-decalin is conformationally locked. In contrast, cis-decalin can undergo a concerted ring flip of both chair conformations. This interconversion proceeds through higher-energy twist-boat and boat-like transition states. The energy barrier for the chair-chair interconversion of cis-decalin has been determined by variable-temperature 13C NMR to be approximately 12.6 kcal/mol. masterorganicchemistry.com Another source reports a barrier of about 14 kcal/mol. libretexts.org This is slightly higher than that of monosubstituted cyclohexanes, reflecting the additional constraints of the fused ring system.

| Compound | Energy Barrier (kcal/mol) | Reference |

| cis-Decalin | 12.6 | masterorganicchemistry.com |

| cis-Decalin | ~14 | libretexts.org |

Influence of Hydroxyl Group and Other Substituents on Conformation

The presence of a hydroxyl group at the C1 position influences the conformational equilibrium of the decalin ring system. In cis-decalin, the hydroxyl group can occupy either an axial or an equatorial position, and these two conformations will be in equilibrium. Due to 1,3-diaxial interactions, the conformer with the equatorial hydroxyl group is generally more stable. inflibnet.ac.in The magnitude of this preference, known as the A-value, is influenced by the specific stereochemistry of the decalin framework.

In trans-decalin, the hydroxyl group is fixed in either an axial or equatorial position due to the rigid nature of the ring system. An equatorial hydroxyl group is generally more stable than an axial one due to the avoidance of destabilizing 1,3-diaxial interactions with the axial hydrogens on the same ring. inflibnet.ac.in

Substituents on the decalin rings can further influence the conformational preferences. For instance, in a substituted cis-decalin, the ring system will preferentially adopt the conformation that places the largest substituent in an equatorial position to minimize steric strain. drugdesign.org

Conformational Control in Designed Decalin Frameworks

The predictable conformational behavior of the decalin ring system allows for the design of molecules with specific, controlled three-dimensional structures. By strategically placing substituents, chemists can favor a particular conformation. For example, introducing a bulky substituent can effectively "lock" a flexible cis-decalin into a single predominant conformation. This principle of conformational control is crucial in the design of molecules with specific biological activities or for use as chiral ligands in asymmetric synthesis, where a well-defined three-dimensional structure is essential for stereochemical control. nih.gov

Diastereoselection and Enantioselection in Reactions of Decalin Precursors

The synthesis of specific stereoisomers of decahydronaphthalen-1-ol often relies on stereoselective reactions of decalin precursors, such as decalones (the corresponding ketones).

Diastereoselection refers to the preferential formation of one diastereomer over another. A common strategy for synthesizing decahydronaphthalen-1-ols is the reduction of the corresponding decalone. The stereochemical outcome of this reduction is highly dependent on the reducing agent and the stereochemistry of the decalone precursor. For example, the reduction of a decalone can proceed via axial or equatorial attack of the hydride reagent. Sterically demanding reducing agents, such as L-Selectride, tend to attack from the less hindered face, leading to the formation of the axial alcohol. Conversely, smaller reducing agents, like sodium borohydride, may show less selectivity or favor the formation of the more thermodynamically stable equatorial alcohol. The diastereoselective reduction of tetralin-1,4-dione, a related precursor, has been shown to yield different diastereomeric diols depending on the reducing agent used. beilstein-journals.org

Enantioselection involves the formation of one enantiomer in excess over the other. This is typically achieved using chiral reagents or catalysts. For instance, the enantioselective reduction of a prochiral decalone can be accomplished using chiral reducing agents, such as those derived from chiral auxiliaries or through catalytic methods. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, is a well-established method for the enantioselective reduction of ketones to alcohols. youtube.com This method has been successfully applied to the enantioselective synthesis of a trans-diol from tetralin-1,4-dione with high enantiomeric excess (99% ee). beilstein-journals.org

Another powerful strategy for constructing the decalin ring system with high stereocontrol is the Diels-Alder reaction. The use of chiral Lewis acid catalysts can promote the enantioselective cycloaddition of a diene and a dienophile to produce a chiral decalin precursor. The stereochemistry of the final decahydronaphthalen-1-ol can then be established through subsequent functional group manipulations.

| Reaction Type | Precursor | Reagent/Catalyst | Stereochemical Outcome | Reference |

| Diastereoselective Reduction | Tetralin-1,4-dione | L-Selectride | Preferential formation of cis-diol (d.r. 84:16) | beilstein-journals.org |

| Diastereoselective Reduction | Tetralin-1,4-dione | Red-Al | Preferential formation of trans-diol (d.r. 13:87) | beilstein-journals.org |

| Enantioselective Reduction | Tetralin-1,4-dione | CBS catalyst | trans-diol (72% yield, 99% ee) | beilstein-journals.org |

| Enantioselective Reduction | Prochiral Ketones | CBS catalyst | Chiral secondary alcohols in high ee | youtube.com |

Quantitative Assessment of Stereoisomeric Mixtures (e.g., Enantiomeric and Diastereomeric Excess)

The synthesis of chiral molecules such as decahydronaphthalen-1-ol derivatives often results in a mixture of stereoisomers. Quantifying the composition of these mixtures is essential for evaluating the success and selectivity of a chemical reaction. nih.gov The primary metrics for this assessment are enantiomeric excess (ee) and diastereomeric excess (de), or diastereomeric ratio (dr).

Enantiomeric excess (ee) is a measure of the purity of a chiral sample. It reflects the degree to which one enantiomer is present in greater amounts than the other. It is calculated as the absolute difference between the mole fractions of the two enantiomers.

Diastereomeric excess (de) or diastereomeric ratio (dr) is used when a reaction produces diastereomers—stereoisomers that are not mirror images of each other. Diastereomeric ratio is typically expressed as the ratio of the major diastereomer to the minor one(s).

The determination of these values relies on analytical techniques capable of distinguishing between stereoisomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common method for separating and quantifying enantiomers and diastereomers. acs.org Spectroscopic methods, such as circular dichroism, can also be employed to determine the stereoisomeric composition of a solution without the need for chromatographic separation. nih.govrsc.org

In the synthesis of complex molecules built upon the decalin framework, achieving high stereoselectivity is a key objective. For instance, the sequential organocatalytic synthesis of spiro-decalin oxindole (B195798) derivatives has been shown to proceed with excellent stereocontrol, yielding products with a diastereomeric ratio greater than 99:1 and an enantiomeric excess of up to 92%. acs.org Similarly, certain intramolecular cycloaddition reactions to form polycyclic systems containing the decalin core have demonstrated high diastereoselectivity, with reported diastereomeric ratios of 10:1. nih.gov

Table 1: Examples of Stereoisomeric Excess in Reactions Forming Decalin Derivatives

| Reaction Type | Product Class | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Source(s) |

|---|---|---|---|---|

| Sequential Organocatalytic Michael–Domino Michael/Aldol | Spiro-decalin oxindoles | >99:1 | up to 92% | acs.org |

| Intramolecular [5 + 2] Cycloaddition | 8-Oxabicyclo[3.2.1]oct-3-enone systems | 10:1 | Not Reported | nih.gov |

Stereospecificity of Chemical Transformations on Decahydronaphthalen-1-ol Derivatives

A stereospecific reaction is one where stereoisomeric starting materials yield products that are also stereoisomers of each other. masterorganicchemistry.com The inherent chirality and conformational rigidity of the decahydronaphthalen-1-ol scaffold play a crucial role in directing the stereochemical outcome of subsequent chemical transformations. The stereochemistry of substituents on the decalin ring can dictate the facial selectivity of approaching reagents, leading to the preferential formation of a single stereoisomer.

Enzymatic and synthetic reactions showcase the high degree of stereospecificity achievable with decalin systems. Diels-Alderases (DAases), for example, are enzymes that catalyze the intramolecular Diels-Alder (IMDA) reaction to form decalin skeletons with remarkable stereoselectivity. nih.govrsc.org The enzymes Fsa2 and Phm7 construct different enantiomeric decalin products, equisetin (B570565) and phomasetin, respectively, from polyene precursors. nih.gov The stereochemical outcome is tightly controlled by the enzyme's active site and the configuration of the substrate. nih.govrsc.org For instance, the Fsa2-catalyzed reaction of a specific precursor yields equisetin (1Aa) and its C-5' epimer (1Ab) in a 60.4% to 16.9% ratio, demonstrating trans-selective cycloaddition. nih.gov

Table 2: Stereoselectivity in the Enzymatic IMDA Reaction Catalyzed by Fsa2

| Substrate | Enzyme | Product Diastereomers | Product Ratio | Stereoselectivity | Source(s) |

|---|---|---|---|---|---|

| Precursor 16a | Fsa2 | Equisetin (1Aa) vs. C-5' epimer (1Ab) | 60.4% : 16.9% | Trans-selective | nih.gov |

Synthetic methodologies also leverage the stereochemistry of the decalin core. The Norrish-Yang photocyclization of trans-decalin-substituted diketones has been used to diastereoselectively generate spirocarbocycles. acs.org The conformation of the decalin substrate and the potential for intramolecular hydrogen bonding are thought to control the stereochemical course of this reaction. acs.org

Furthermore, highly atom-economical cascade reactions have been developed to produce complex, polyfunctionalized spiro-decalin derivatives with exceptional stereoselectivity. acs.org An organocatalytic Michael–domino Michael/aldol reaction sequence, for example, yields spiro-decalin oxindoles with a diastereomeric ratio exceeding 99:1. acs.org This high level of control arises from the specific interactions within the transition state, guided by the organocatalyst and the inherent stereochemistry of the reacting partners. acs.org

These examples underscore how the well-defined three-dimensional structure of decahydronaphthalen-1-ol derivatives serves as a powerful tool for controlling stereochemistry in complex chemical transformations, enabling the synthesis of specific, single stereoisomers.

Reactivity and Mechanistic Investigations of 4ar,8ar Decahydronaphthalen 1 Ol and Its Analogs

Mechanistic Elucidation of Stereoselective Decalin-Forming Reactionsnih.govresearchgate.netrsc.org

The construction of the decalin skeleton, particularly with specific stereochemistry, is a cornerstone of complex molecule synthesis. Intramolecular Diels-Alder (IMDA) reactions are a powerful tool for this purpose, allowing for the regio- and stereoselective formation of the fused ring system from a linear polyene precursor. nih.govresearchgate.netnih.gov The stereochemical outcome of these reactions, leading to various decalin diastereomers, is highly dependent on the reaction conditions and the nature of the substrate. nih.gov

Transition State Analysis and Reaction Pathway Determinationnih.gov

The stereoselectivity of decalin-forming reactions, such as the IMDA reaction, is dictated by the transition state geometry. nih.gov Computational studies and mechanistic investigations have been crucial in rationalizing the observed product distributions. For instance, in the biosynthesis of decalin-containing natural products, enzymes known as Diels-Alderases can catalyze the IMDA reaction with remarkable stereocontrol. nih.govnih.gov These enzymes are thought to stabilize a specific transition state, thereby directing the reaction towards a single stereoisomer. nih.govnih.gov Factors such as the absolute configuration of substituents on the polyene chain can play a significant role in determining the preferred reaction pathway and the resulting stereochemistry of the decalin product. nih.gov The choice of solvent can also exert a dramatic influence on the diastereoselectivity of these cycloadditions. nih.gov

Understanding Facial Selectivity in Cycloadditionscdnsciencepub.com

Facial selectivity refers to the preferential attack of a reagent on one of the two faces of a planar molecule or a double bond. In the context of decalin synthesis via Diels-Alder reactions, the approach of the dienophile to the diene determines the stereochemistry at the newly formed chiral centers. cdnsciencepub.comsrce.hr Lewis acid catalysis is often employed to enhance the rate and selectivity of these cycloadditions. rsc.org The nature of the catalyst and the substituents on both the diene and dienophile can influence which face of each component is more reactive, thereby controlling the stereochemical outcome. rsc.orgcdnsciencepub.com For instance, in reactions involving cyclic ketene (B1206846) acetals derived from carbohydrates, high facial selectivity can be achieved in Lewis acid-catalyzed hetero-Diels-Alder reactions. rsc.org

Functionalization and Derivatization Reactions on Decahydronaphthalen-1-ol Scaffolds

Once the decahydronaphthalen-1-ol core is established, further chemical transformations can be performed to introduce additional functionality and create more complex molecules.

Selective Oxidation Reactions of the Hydroxyl Group

The secondary hydroxyl group in decahydronaphthalen-1-ol can be selectively oxidized to the corresponding ketone, decalone. inflibnet.ac.in A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the presence of other sensitive functional groups in the molecule. researchgate.netvanderbilt.edu Reagents such as pyridinium (B92312) chlorochromate (PCC) are known for their mild and selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. researchgate.netyoutube.com Other methods, including the use of quinone-type catalysts with molecular oxygen as the terminal oxidant, have also been developed for the selective oxidation of alcohols. google.com In some cases, the oxidation of decalins can lead to a mixture of products, including aldehydes, ketones, and carboxylic acids, particularly under more vigorous conditions like ozonolysis. nih.gov

| Reagent/Catalyst System | Product(s) | Notes |

| Pyridinium Chlorochromate (PCC) | Decalone | Mild and selective for secondary alcohols. researchgate.netyoutube.com |

| Quinone-type catalyst / O₂ | Decalone | Catalytic aerobic oxidation. google.com |

| Ozone (O₃) | Decalols, aldehydes, ketones, carboxylic acids | Can lead to ring cleavage and a mixture of oxidation products. nih.gov |

| TEMPO / NaOCl | Decalone | Efficient for oxidation of secondary alcohols. google.com |

| Manganese catalysts / H₂O₂ | Decalone, carboxylic acids | Reactivity can be tuned by varying ligands. rug.nl |

Regio- and Stereoselective Alkylation of Decalin Systemsprinceton.edu

The alkylation of decalin systems, often proceeding through the corresponding enolate of a decalone, is a key method for introducing carbon-carbon bonds. chemistrysteps.comlibretexts.org The regioselectivity of this reaction in unsymmetrical decalones is highly dependent on the reaction conditions. The use of a sterically hindered base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic enolate, leading to alkylation at the less substituted α-carbon. chemistrysteps.comlibretexts.org Conversely, using a less hindered base like sodium hydride at higher temperatures allows for equilibration to the more stable thermodynamic enolate, resulting in alkylation at the more substituted α-carbon. chemistrysteps.com The stereoselectivity of the alkylation is influenced by the existing stereochemistry of the decalin ring system, with the incoming electrophile generally approaching from the less sterically hindered face. masterorganicchemistry.com

Reactivity Differences Between cis- and trans-Decalin Isomersprinceton.edu

The cis and trans isomers of decalin exhibit distinct chemical reactivity due to their different three-dimensional structures. vaia.comvaia.comlibretexts.org Trans-decalin is generally more stable than cis-decalin due to fewer steric interactions. vaia.comvaia.comquora.com

Trans-decalin exists in a rigid, chair-chair conformation and cannot undergo ring-flipping without breaking bonds. libretexts.orgchemistrysteps.com This conformational rigidity means that substituents are locked into either axial or equatorial positions, which can have a significant impact on their reactivity.

Cis-decalin is more flexible and can undergo a ring-flip, allowing substituents to interconvert between axial and equatorial positions. libretexts.orgchemistrysteps.com This conformational mobility can influence reaction pathways and product distributions.

These conformational differences have a profound effect on the reactivity of functional groups attached to the decalin skeleton. For example, the accessibility of a substituent for a reaction can be significantly different in the two isomers. In cis-decalin, one face of the molecule is often more sterically hindered than the other, leading to diastereoselective reactions. masterorganicchemistry.com This principle has been exploited in stereoselective synthesis, for instance, in the epoxidation of an alkene on a decalin framework, where the reagent preferentially attacks the more accessible face. masterorganicchemistry.com

| Isomer | Conformational Flexibility | Relative Stability | Key Reactivity Feature |

| trans-Decalin | Rigid, locked conformation | More stable | Substituents are fixed in axial or equatorial positions. libretexts.orgchemistrysteps.com |

| cis-Decalin | Flexible, can undergo ring-flip | Less stable | One face is often more sterically hindered, leading to diastereoselectivity. masterorganicchemistry.comlibretexts.orgchemistrysteps.com |

Free Radical Reactions Involving Decalin Alcohols

The study of free radical reactions involving decalin alcohols, such as (4aR,8aR)-decahydronaphthalen-1-ol and its analogs, provides valuable insights into the formation of carbon-centered radicals and their subsequent reactivity, particularly in carbon-carbon bond-forming reactions. The generation of radicals from the stable decalin framework allows for investigations into their stereochemistry and utility in complex molecule synthesis.

Research in this area has demonstrated that tertiary alcohols on the decalin scaffold can serve as effective precursors to tertiary carbon radicals. acs.org This is a significant advancement as it provides a streamlined method for generating these highly reactive intermediates, which can then be utilized in various synthetic transformations. acs.org The generation of a radical at a specific position on the decalin ring system opens up possibilities for controlled functionalization and the construction of intricate molecular architectures.

One of the key areas where the free radical chemistry of decalin alcohols has been successfully applied is in the convergent fragment-coupling strategies for the synthesis of natural products. acs.org For instance, the generation of a trans-decalin tertiary radical from its corresponding tertiary alcohol has been a pivotal step in the enantioselective total synthesis of trans-clerodane diterpenoids. acs.org In these syntheses, the tertiary radical is generated and then participates in a 1,6-addition reaction with an appropriate Michael acceptor, such as 4-vinylfuran-2-one, to construct the key quaternary stereocenter of the target molecule. acs.org

The generation of the tertiary radical from the decalin alcohol precursor is often achieved through photoredox catalysis. acs.org The alcohol is typically converted into a more reactive species, such as a hemioxalate salt, which can then undergo single-electron transfer (SET) upon activation with a suitable photocatalyst and visible light to generate the desired tertiary radical. acs.org

A study on the total synthesis of (+)-clerodane diterpenoid highlights the efficiency of this method. The key fragment coupling was achieved by reacting a trans-decalin cesium oxalate (B1200264) with a vinyl butenolide in the presence of a photoredox catalyst, affording the desired product in a 78% yield. acs.org This demonstrates the synthetic utility of generating radicals from decalin alcohol precursors.

The conditions for a representative radical coupling reaction involving a decalin tertiary radical generated from its alcohol precursor are summarized in the table below.

Table 1: Conditions for the Photoredox-Catalyzed Radical Coupling of a Decalin Tertiary Radical Precursor

| Parameter | Condition | Reference |

|---|---|---|

| Decalin Precursor | (N-acyloxy)phthalimide derivative of the tertiary alcohol | acs.org |

| Coupling Partner | 4-vinylfuran-2-one (1.3 equiv) | acs.org |

| Photocatalyst | Ir(III) photocatalyst (0.01 equiv) | acs.org |

| Reductant | Not specified in abstract | acs.org |

| Base | i-Pr2NEt (2.2 equiv) | acs.org |

| Solvent | CH2Cl2 (0.15 M) | acs.org |

| Temperature | Room Temperature | acs.org |

| Reaction Time | 18 hours | acs.org |

| Light Source | Blue LEDs | acs.org |

| Yield | High | acs.org |

Further investigations into radical reactions on the decalin system have explored radical cyclization cascades to synthesize trans-decalones. illinois.edu While these studies may start from precursors like epoxynitriles, the intermediate steps involve the formation of carbon-centered radicals on the decalin framework. illinois.edu For example, a titanium(III)-mediated process can initiate the opening of an epoxide to form a tertiary radical, which then undergoes cyclization. illinois.edu The stereochemical outcome of these reactions is of significant interest, with studies showing that in some cases, the thermodynamically favored trans-decalin product with equatorial substitution is predominantly formed, regardless of the stereochemistry of the starting material. illinois.edu

The general principles of free-radical cyclization are well-established and provide a framework for understanding the behavior of radicals generated from decalin alcohols. pharmacy180.comwikipedia.org For a cyclization to be effective, the intramolecular radical addition to a double bond must be faster than competing intermolecular reactions. wikipedia.org The regioselectivity of the cyclization is often governed by the stability of the resulting cyclized radical. pharmacy180.com

Applications of Chiral Decalin Derivatives in Advanced Organic Synthesis Research

Chiral Building Blocks and Synthons for Asymmetric Synthesis

The decalin framework, a bicyclic system of two fused cyclohexane (B81311) rings, is a common motif in a vast array of natural products. The specific stereochemistry at the ring junctions and substituent-bearing carbons is crucial for their biological activity. Chiral decalin derivatives, accessible from the chiral pool or through asymmetric synthesis, serve as valuable building blocks for the construction of complex molecules.

In principle, a chiral alcohol like (4AR,8aR)-decahydronaphthalen-1-ol, with its defined stereochemistry, would be a valuable synthon. The hydroxyl group provides a handle for further functionalization, such as oxidation to the corresponding ketone, etherification, or esterification. The rigid trans-fused decalin backbone would allow for predictable stereochemical outcomes in subsequent reactions, as the conformational flexibility is significantly restricted compared to its cis-fused counterpart. This conformational rigidity is a desirable trait in asymmetric synthesis, as it helps to control the facial selectivity of reactions on the decalin core or on substituents.

While no specific examples of the use of (4AR,8aR)-decahydronaphthalen-1-ol as a chiral building block have been identified in the literature, the general strategy is well-established. For instance, chiral decalones are frequently used as starting materials for the synthesis of steroids, terpenoids, and alkaloids. The introduction of chirality at an early stage, as would be the case when using a pre-formed chiral decalin synthon, can significantly streamline a synthetic route and avoid challenging stereoselective transformations at later stages.

Synthetic Intermediates in Natural Product Total Synthesis

The decalin skeleton is a core structural feature of numerous natural products, particularly in the eudesmane (B1671778) and cadinane (B1243036) families of sesquiterpenes. The total synthesis of these complex molecules often relies on the construction of a suitably functionalized decalin intermediate.